molecular formula C17H23Cl2N5 B605063 6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride

6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride

Cat. No.: B605063
M. Wt: 368.3 g/mol
InChI Key: ISYUFRNZHUOGLA-CURYUGHLSA-N
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Scientific Research Applications

A 943931 dihydrochloride has a wide range of applications in scientific research:

Preparation Methods

The synthesis of A 943931 dihydrochloride involves multiple steps, starting with the preparation of the core structure, 4-[(3R)-3-amino-1-pyrrolidinyl]-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidin-2-amine. This is followed by the formation of the dihydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high purity and yield .

Industrial production methods for A 943931 dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility.

Chemical Reactions Analysis

A 943931 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive amino groups. Common reagents used in these reactions include halogenating agents and nucleophiles. The major products formed from these reactions are typically derivatives of the parent compound, which can be further modified to enhance their biological activity or selectivity .

Comparison with Similar Compounds

A 943931 dihydrochloride is unique due to its high selectivity and potency as a histamine H4 receptor antagonist. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, selectivity profiles, and therapeutic potential .

Properties

IUPAC Name

6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5.2ClH/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16;;/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21);2*1H/t12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUFRNZHUOGLA-CURYUGHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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